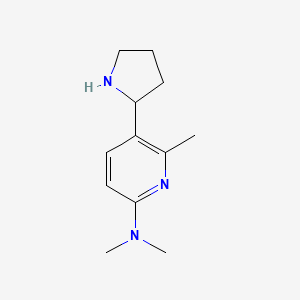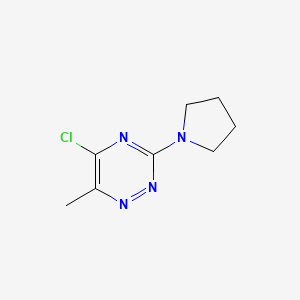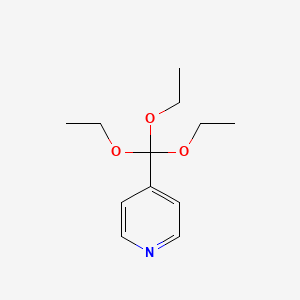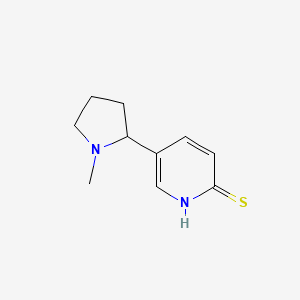
N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring, which is then coupled with a pyridine derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and coupling processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure.
Pyridine: Another analog with a similar aromatic ring.
N,N-Dimethylpyrrolidine: A compound with similar functional groups but different substitution patterns.
Uniqueness
N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine is unique due to its specific combination of pyrrolidine and pyridine rings, along with its distinct substitution pattern. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N,N,6-trimethyl-5-pyrrolidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-9-10(11-5-4-8-13-11)6-7-12(14-9)15(2)3/h6-7,11,13H,4-5,8H2,1-3H3 |
InChI Key |
CNDMPEUFKDLJCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)C)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)



![5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid](/img/structure/B11813797.png)








